Udenafil
Description
Chemical Classification and Nomenclature
Udenafil belongs to the sulfonamide class of organic compounds, characterized by a benzenesulfonamide backbone fused with a pyrazolopyrimidinone moiety. Its systematic IUPAC name is 3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide . The molecular formula is C₂₅H₃₆N₆O₄S , with a molecular weight of 516.66 g/mol . Key structural features include:
- A pyrazolo[4,3-d]pyrimidinone core critical for PDE5 binding.
- A propoxybenzenesulfonamide group enhancing solubility and selectivity.
- A pyrrolidine ethyl side chain contributing to prolonged half-life.
The compound’s CAS registry number is 268203-93-6 , and it is marketed under the brand name Zydena .
Historical Development and Discovery
This compound was developed by Dong-A Pharmaceutical (South Korea) through rational drug design aimed at optimizing PDE5 inhibition. Key milestones include:
- 1990s : Initial synthesis as part of efforts to improve upon sildenafil’s pharmacokinetics.
- 2005 : Approval in South Korea for erectile dysfunction, following Phase III trials demonstrating efficacy in 48% of patients versus 4% on placebo.
- 2007–2008 : Expansion into Russia and the Philippines via partnerships with Valenta Pharmaceuticals.
- 2017 : FDA rejection due to manufacturing non-compliance by contract producer Dr. Reddy’s Laboratories, halting U.S. development.
Ongoing research explores applications in portal hypertension and pulmonary arterial hypertension , with Phase II trials initiated in Europe.
Position in PDE5 Inhibitor Family
This compound distinguishes itself among PDE5 inhibitors through a balanced pharmacokinetic profile:
| Property | This compound | Sildenafil | Tadalafil |
|---|---|---|---|
| Onset (Tₘₐₓ) | 1–1.5 h | 0.5–1 h | 2 h |
| Half-life (t₁/₂) | 11–13 h | 3–5 h | 17.5 h |
| Selectivity (PDE5/PDE11) | >1,000-fold | 80-fold | >10,000-fold |
| Bioavailability | ~38% | ~40% | ~80% |
Mechanistically, this compound inhibits PDE5 with an IC₅₀ of 5–10 nM , preventing cGMP degradation and enhancing vasodilation in erectile tissue. Unlike sildenafil, it exhibits minimal affinity for PDE11, reducing myalgia risks. Its longer duration compared to vardenafil and faster onset versus tadalafil position it as a versatile therapeutic option.
Global Regulatory Status
This compound’s approval status varies significantly by region:
| Region | Approval Status | Indication(s) | Year |
|---|---|---|---|
| South Korea | Approved | Erectile dysfunction | 2005 |
| Russia | Approved | Erectile dysfunction | 2008 |
| Philippines | Approved | Erectile dysfunction | 2007 |
| United States | Rejected | Manufacturing compliance issues | 2017 |
| European Union | Not Approved | Lack of EMA submission | — |
| Japan | Phase III | Congenital heart defects (FUEL-2 trial) | 2023 |
In 2023, Mezzion Pharma initiated Phase III trials in the U.S. for congenital heart defects , reflecting renewed interest in repurposing. However, regulatory hurdles persist in Western markets due to stringent manufacturing standards and competition from established PDE5 inhibitors.
Properties
IUPAC Name |
3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O4S/c1-5-8-20-22-23(31(4)29-20)25(32)28-24(27-22)19-16-18(10-11-21(19)35-15-6-2)36(33,34)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,26H,5-9,12-15H2,1-4H3,(H,27,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFNEFQTYQPVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870301 | |
| Record name | Udenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Udenafil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.98e-02 g/L | |
| Record name | Udenafil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
268203-93-6 | |
| Record name | Udenafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=268203-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Udenafil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268203936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Udenafil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Udenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5IB4XLY36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Udenafil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of udenafil involves multiple steps, starting from the preparation of key intermediates. One of the synthetic routes includes the reaction of 5-(2-propyloxy-5-(1-methyl-2-pyrrolidinyleneamidosulfonyl)phenyl)-1-methyl-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)pyrimidine-7-one with various organic acids to form acid addition salts. These acids include oxalic acid, benzenesulfonic acid, camphorsulfonic acid, cinnamic acid, adipic acid, and cyclamic acid .
Industrial Production Methods: In industrial production, this compound is synthesized through a series of chemical reactions that ensure high yield and purity. The process involves the use of organic solvents and catalysts to facilitate the reactions. The final product is then purified through crystallization and other separation techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Udenafil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Udenafil is a phosphodiesterase-5 (PDE5) inhibitor drug used primarily to treat erectile dysfunction (ED) . Recent studies have also investigated its effects on cerebral hemodynamics and cardiac function .
Erectile Dysfunction
Efficacy and Safety: this compound is a selective PDE5 inhibitor developed for ED treatment . Clinical trials have demonstrated its efficacy and safety in patients with ED .
Study Results: A multicenter, double-blind, placebo-controlled trial involved 167 patients with ED who were randomized to receive a placebo or this compound at fixed doses of 100 mg or 200 mg as needed for 12 weeks . The primary outcome measured was the change from baseline in erectile function (EF) domain scores using the International Index of Erectile Dysfunction (IIEF) questionnaire .
After 12 weeks, patients treated with this compound showed a significantly greater change in the IIEF-EF domain score compared to the placebo group . The rates of successful penetration and maintenance of erection were also significantly enhanced with this compound compared to the placebo . A significantly greater proportion of the this compound treatment groups responded positively to the Global Assessment Question (GAQ) compared to the placebo group .
Meta-Analysis: A meta-analysis of five randomized, placebo-controlled trials revealed that this compound treatment provided an average increase in the change from baseline in the IIEF-EF score of 5.65 points compared to the placebo . The analysis also showed average increases of 22.14% and 31.22% in positive responses to questions 2 and 3 of the Sexual Encounter Profile (SEP2 and SEP3), respectively, after this compound treatment compared to the placebo .
Cardiac Applications
Cardiac Hypertrophy: Research has explored the therapeutic effects of this compound on pressure-overload cardiac hypertrophy in rats . Long-term use of this compound prevented cardiac remodeling and improved exercise capacity and survival in rats with pressure-overload cardiac hypertrophy .
Study Results: In rats with surgically induced aortic constriction (SAC), this compound attenuated left ventricular (LV) remodeling processes . this compound also improved LV performance and attenuated myocardial fibrosis and apoptosis . The survival benefit of this compound was significant based on the Kaplan–Meier survival curve .
Fontan this compound Exercise Longitudinal (FUEL) Trial: The FUEL trial assessed the safety and efficacy of this compound in patients with Fontan physiology . However, the results of the FUEL trial indicated that this compound was not superior to the placebo in improving oxygen consumption at peak exercise among compensated patients with Fontan physiology .
Cerebral Hemodynamics
Mechanism of Action
Udenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate in the corpus cavernosum. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in the relaxation of smooth muscle cells and increased blood flow to the penis, thereby facilitating erection during sexual stimulation .
Comparison with Similar Compounds
Table 1: Pharmacokinetic Profiles of PDE5 Inhibitors
Key Findings :
- This compound’s t½ (7.3–12.1 h) is intermediate between sildenafil (3–5 h) and tadalafil (17.5 h), supporting flexible dosing .
Pharmacodynamic Comparison
Table 2: Potency and Selectivity of PDE5 Inhibitors
| Compound | PDE5 IC50 (nM) | Selectivity Ratio (PDE5/PDE6) | Clinical Dose (mg) |
|---|---|---|---|
| This compound | 5.7 | 12.5 | 100–200 |
| Sildenafil | 6.0 | 10.0 | 25–100 |
| Tadalafil | 5.0 | 780.0 | 10–20 |
| Vardenafil | 0.7 | 15.0 | 10–20 |
Key Findings :
Table 3: Clinical Outcomes in ED Trials
Key Findings :
- This compound demonstrates superior GAQ response rates (88.5%) compared to sildenafil (82.0%) and avanafil (77.0%) .
- Safety profiles are similar across PDE5 inhibitors, with this compound showing transient color vision changes in rare cases .
Unique Therapeutic Advantages
- Neurocognitive Benefits : Preclinical studies suggest this compound crosses the blood-brain barrier, improving cognitive function and depression in ED patients .
- Combination Therapy : Synergistic effects with dapoxetine for concurrent ED and premature ejaculation, with tolerable pharmacokinetic interactions (e.g., delayed Tmax by 1 hour) .
Biological Activity
Udenafil is a potent phosphodiesterase type 5 (PDE-5) inhibitor developed primarily for the treatment of erectile dysfunction (ED) and has also shown promise in treating pulmonary arterial hypertension (PAH). This article explores its biological activity, pharmacokinetics, efficacy, and safety through various studies and clinical trials.
Overview of this compound
This compound, chemically known as 5-[2-propyloxy-5-(1-methyl-2-pyrrolidiny lethylamidosulphonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)-pyrimidin-7-one, is structurally similar to sildenafil (Viagra). It functions by inhibiting PDE-5, leading to increased levels of cyclic guanosine monophosphate (cGMP), which facilitates smooth muscle relaxation and enhances blood flow to the penis during sexual stimulation.
Pharmacokinetics
This compound is rapidly absorbed, reaching peak plasma concentrations within 0.8 to 1.3 hours post-administration. The terminal half-life ranges from 7.3 to 12.1 hours, indicating a relatively prolonged effect compared to other PDE-5 inhibitors. In a single-dose study, the area under the curve (AUC) and maximum plasma concentration () increased supraproportionally with higher doses, suggesting a nonlinear pharmacokinetic profile .
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Peak Time | 0.8 - 1.3 hours |
| Half-Life | 7.3 - 12.1 hours |
| AUC | Dose-dependent increase |
| Dose-dependent increase |
Erectile Dysfunction
In clinical studies, this compound has demonstrated significant efficacy in improving erectile function. A double-blind study involving 167 patients showed that those treated with this compound experienced substantial improvements in the International Index of Erectile Function-Erectile Function Domain (IIEF-EFD) scores compared to placebo . The rates of successful penetration and maintenance of erection were significantly higher in the this compound groups.
Case Study: A recent trial involving 99 patients post-bilateral nerve-sparing radical prostatectomy showed that daily administration of 75 mg this compound improved erectile function significantly without severe adverse effects. After 32 weeks, over 36% of patients achieved an IIEF-EF score of 22 or higher compared to only 13% in the control group .
Pulmonary Arterial Hypertension
This compound has also been evaluated for its effects on exercise capacity in patients with PAH. In a Phase IIa trial, patients receiving a baseline dose of 50 mg exhibited greater reductions in pulmonary vascular resistance and improved exercise capacity as measured by the six-minute walk test compared to those receiving placebo .
Table 2: Efficacy Outcomes in PAH Patients
| Outcome Measure | This compound Group (50 mg) | Placebo Group |
|---|---|---|
| Six-Minute Walk Distance | Increased by 34 m | No significant change |
| Borg Dyspnea Score | No significant change | No significant change |
| Time to Clinical Worsening | No significant change | No significant change |
Safety Profile
This compound is generally well tolerated with a safety profile comparable to other PDE-5 inhibitors. Most adverse events reported include mild headaches and facial flushing . In studies involving over 200 subjects, serious adverse events were rare, indicating a favorable safety margin.
Q & A
Q. What metadata is critical for replicating this compound experiments?
- Documentation : Include drug source (e.g., CAS: 268203-93-6), vehicle (DMSO concentration ≤0.1%), and in vivo administration routes (oral gavage vs. IV). For cell studies, detail PDE5 isoform specificity (IC50 for PDE5: 5.2 nM ). Publish raw data in repositories like Figshare to enable reanalysis.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
